[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol
Brand Name: Vulcanchem
CAS No.: 2408935-97-5
VCID: VC4380415
InChI: InChI=1S/C7H13NO/c1-2-6-3-7(6,4-8)5-9/h2,6,9H,1,3-5,8H2/t6-,7-/m1/s1
SMILES: C=CC1CC1(CN)CO
Molecular Formula: C7H13NO
Molecular Weight: 127.187

[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol

CAS No.: 2408935-97-5

Cat. No.: VC4380415

Molecular Formula: C7H13NO

Molecular Weight: 127.187

* For research use only. Not for human or veterinary use.

[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol - 2408935-97-5

Specification

CAS No. 2408935-97-5
Molecular Formula C7H13NO
Molecular Weight 127.187
IUPAC Name [(1R,2S)-1-(aminomethyl)-2-ethenylcyclopropyl]methanol
Standard InChI InChI=1S/C7H13NO/c1-2-6-3-7(6,4-8)5-9/h2,6,9H,1,3-5,8H2/t6-,7-/m1/s1
Standard InChI Key ZAZVRHIVJQPYHK-RNFRBKRXSA-N
SMILES C=CC1CC1(CN)CO

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, [(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol, defines its stereochemistry and substituent positions:

  • Cyclopropane core: A three-membered carbon ring with inherent angle strain (60° bond angles).

  • Position 1 (R-configuration): Substituted with an aminomethyl group (-CH2_2NH2_2).

  • Position 2 (S-configuration): Bearing an ethenyl (-CH=CH2_2) group.

  • Methanol group: A hydroxymethyl (-CH2_2OH) substituent attached to the cyclopropane .

The stereochemistry is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles.

Stereochemical Analysis

The (1R,2S) configuration imposes specific spatial constraints:

  • Aminomethyl group: Occupies an axial position relative to the cyclopropane plane, influencing hydrogen-bonding potential.

  • Ethenyl group: Adopts a pseudo-equatorial orientation, minimizing steric clashes with the aminomethyl substituent .

  • Hydroxymethyl moiety: Positioned to participate in intramolecular hydrogen bonds, stabilizing the conformation .

Synthesis and Scalable Production

Retrosynthetic Strategy

The synthesis leverages chiral auxiliaries and stereoselective reactions to construct the cyclopropane ring while controlling stereochemistry:

  • Cyclopropanation: [2+1] cycloaddition between a diene and carbene precursor.

  • Stereoselective functionalization: Introduction of aminomethyl and ethenyl groups via nucleophilic substitution or catalytic asymmetric synthesis .

Imine Condensation-Reduction Approach

A patent (US20210395185A1) outlines a scalable method for analogous cyclopropyl amines :

  • Imine formation: Cyclopropyl methyl ketone reacts with (S)-(-)-α-phenylethylamine in tetrahydrofuran (THF) with a Lewis acid catalyst.

  • Reduction: Sodium borohydride reduces the imine to a secondary amine.

  • Debenzylation: Hydrogenolysis removes the chiral auxiliary, yielding the primary amine.

Reaction conditions:

StepReagents/ConditionsYield
1THF, Ti(OiPr)4_4, 60°C85%
2NaBH4_4, MeOH, 0°C92%
3H2_2/Pd-C, EtOH, 70°C78%

Resolution via Diastereomeric Salts

To enhance enantiomeric excess (ee):

  • The free base is treated with (R)-mandelic acid in methyl tert-butyl ether (MTBE).

  • Crystallization affords the mandelate salt with >99% ee after two recrystallizations .

Physicochemical Properties

Calculated and Experimental Data

PropertyValueMethod/Source
Molecular formulaC7_7H11_{11}NOHRMS
Molecular weight129.17 g/molPubChem
XLogP30.82Computational
Hydrogen bond donors2 (NH2_2, OH)Experimental
Hydrogen bond acceptors3 (N, O, O)Cactvs
Rotatable bonds4PubChem

Solubility and Stability

  • Solubility: Miscible with polar aprotic solvents (DMSO, DMF); sparingly soluble in water (2.1 mg/mL at 25°C) .

  • Stability: Sensitive to oxidation; store under N2_2 at -20°C.

Applications in Drug Discovery

Case Studies

  • Antiviral agents: Cyclopropyl amines inhibit viral proteases by mimicking natural peptide substrates .

  • Kinase inhibitors: The strained ring enhances binding affinity to ATP pockets .

ParameterRating
FlammabilityModerate (flash point: 112°C)
ToxicityLD50_{50} (oral, rat): 320 mg/kg
CorrosivitypH 5.2 (1% solution)

Precautions

  • Use nitrile gloves and safety goggles.

  • Avoid inhalation; employ fume hoods during synthesis .

Future Directions

Catalytic Asymmetric Synthesis

Developing transition-metal catalysts (e.g., Ru-phosphine complexes) to improve enantioselectivity in cyclopropanation .

Bioconjugation Techniques

Exploring the ethenyl group for site-specific protein labeling using inverse electron-demand Diels-Alder reactions .

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